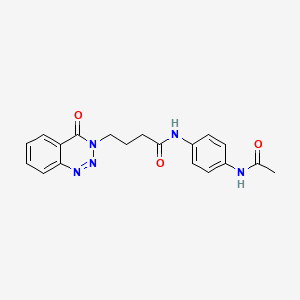![molecular formula C18H24N4O2 B6424182 1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea CAS No. 2034374-46-2](/img/structure/B6424182.png)
1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea, also known as DMOPU, is a small organic compound that has been widely studied in the scientific community. It is a member of the pyrazole urea class of compounds, which possess a wide range of biological activities. DMOPU has been studied for its potential applications in cancer treatment, anti-inflammatory, anti-bacterial, and anti-fungal activities. In addition, it has also been studied for its ability to act as an antioxidant and for its potential use as a drug delivery system.
作用机制
The mechanism of action of 1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea is complex and not fully understood. It is believed to act through several different mechanisms, including inhibition of protein tyrosine phosphatases, modulation of protein-protein interactions, and inhibition of enzymes involved in drug metabolism.
Biochemical and Physiological Effects
1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea has been studied for its effects on biochemical and physiological processes. It has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways and have been implicated in cancer development. In addition, it has been shown to modulate the activity of enzymes involved in drug metabolism, which can affect the absorption, distribution, and excretion of drugs. Finally, it has been shown to inhibit the activity of enzymes involved in the metabolism of other compounds, such as fatty acids and lipids.
实验室实验的优点和局限性
The use of 1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea in laboratory experiments has several advantages. It is a small organic molecule that is easy to synthesize and can be stored at room temperature. In addition, it is relatively inexpensive to purchase, making it a cost-effective option for laboratory experiments. However, there are some limitations to using 1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea in laboratory experiments. It is a relatively new compound, so its effects on biochemical and physiological processes are not fully understood. In addition, it has limited solubility in aqueous solutions, making it difficult to use in certain experiments.
未来方向
The potential applications of 1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea are vast and there are many future directions for research. These include further studies on the effects of 1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea on protein tyrosine phosphatases and other enzymes involved in drug metabolism. In addition, further research could be conducted to explore the potential of 1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea as an antioxidant and as a drug delivery system. Finally, further research could be conducted to explore the potential of 1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea as an inhibitor of enzymes involved in the metabolism of other compounds, such as fatty acids and lipids.
合成方法
1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea can be synthesized by a variety of methods, including the reaction of 3,4-dimethylphenyl isocyanate with 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl-urea in a solvent such as dimethylformamide (DMF). The reaction is typically carried out at room temperature under an inert atmosphere. The product is then isolated by precipitation and recrystallization from a suitable solvent.
科学研究应用
1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea has been studied extensively for its potential applications in the scientific research field. It has been used as an inhibitor of protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways and have been implicated in cancer development. 1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea has also been studied for its ability to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. In addition, it has been used as a model compound to study the structure and function of proteins and other biological molecules.
属性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[1-(oxan-2-ylmethyl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-13-6-7-15(9-14(13)2)20-18(23)21-16-10-19-22(11-16)12-17-5-3-4-8-24-17/h6-7,9-11,17H,3-5,8,12H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAVZYABDRERKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CN(N=C2)CC3CCCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)-1-phenylethan-1-one](/img/structure/B6424099.png)
![3-phenyl-N-[1-(thiophen-2-yl)cyclopentyl]propanamide](/img/structure/B6424110.png)
![3-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]benzene-1-sulfonamide](/img/structure/B6424115.png)
![2-({1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}formamido)acetamide](/img/structure/B6424119.png)
![N-(2-{4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B6424121.png)
![5-cyclopropyl-2-{4-[2-(thiophen-3-yl)acetyl]piperazin-1-yl}-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6424134.png)
![2-benzoyl-N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]benzamide](/img/structure/B6424137.png)
![N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-phenylbutanamide](/img/structure/B6424144.png)
![(2E)-N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B6424147.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]furan-2-carboxamide](/img/structure/B6424157.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzamide](/img/structure/B6424162.png)
![5-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-4-carboxamide](/img/structure/B6424177.png)
![1-{1-[3-(2-chloro-6-fluorophenyl)propanoyl]azetidin-3-yl}piperidine-4-carboxamide](/img/structure/B6424200.png)
